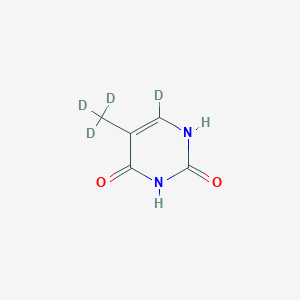

Thymine-d4 (methyl-d3,6-d1)

Übersicht

Beschreibung

Thymine-d4 ist eine deuterierte Form von Thymin, einer Pyrimidin-Nucleobase, die in der Nukleinsäure DNA vorkommt. Thymin ist eine der vier Nucleobasen in der Nukleinsäure der DNA, die über zwei Wasserstoffbrückenbindungen mit Adenin gepaart ist, um die Nukleinsäurestrukturen zu stabilisieren. Thymine-d4 ist speziell mit Deuterium markiert, einem stabilen Isotop von Wasserstoff, was es in verschiedenen biochemischen Forschungsanwendungen nützlich macht .

Vorbereitungsmethoden

Thymine-d4 kann durch Hydrolyse von Desoxyribonukleinsäure synthetisiert werden, gefolgt von einer katalytischen Reduktion aus Methylcyanoacetylharnstoff . Die industrielle Produktion von Thymine-d4 beinhaltet die selektive Einarbeitung von Deuterium in das Thyminmolekül. Dieser Prozess erfordert typischerweise die Verwendung von deuterierten Reagenzien und Lösungsmitteln, um die gewünschte isotopen Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Thymine-d4 durchläuft verschiedene chemische Reaktionen, die denen seines nicht-deuterierten Gegenstücks, Thymin, ähneln. Zu diesen Reaktionen gehören:

Oxidation: Thymine-d4 kann zu Thyminglykol oxidiert werden.

Reduktion: Katalytische Reduktion kann Thymine-d4 zu Dihydrothymin umwandeln.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Ammoniak. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Thyminglykol, Dihydrothymin und substituierte Thymin-Derivate .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Thymine-d4 serves multiple roles in scientific research:

Chemistry

- Tracer Studies : Utilized as a tracer in chemical reaction studies to understand reaction mechanisms and pathways.

- Internal Standard : Employed as an internal standard in chromatographic methods (GC-MS or LC-MS) for accurate quantification of thymine in biological samples.

Biology

- DNA Synthesis and Repair : Thymine-d4 is incorporated into DNA strands during replication, allowing researchers to study DNA synthesis and repair mechanisms.

- Cell Signaling : By participating in DNA synthesis, it influences gene expression patterns and cellular responses to environmental stimuli.

Medicine

- Pharmacokinetic Studies : Used to investigate the metabolism and distribution of thymine-containing drugs, aiding in drug development.

- Diagnostic Tools : Its properties are leveraged in developing diagnostic assays targeting DNA-related processes.

Industry

- Development of Therapeutics : Applied in the development of therapeutic agents targeting DNA-related processes.

Case Study 1: Thymidine Metabolism and Telomere Length

Research has shown that thymidine metabolism, including thymine-d4, plays a role in regulating telomere length. Supplementation with deoxythymidine has been linked to telomere elongation by stimulating telomerase activity in human cells, suggesting potential therapeutic applications for conditions associated with telomere shortening.

Case Study 2: Impact on Gene Expression

Studies indicate that thymine-d4 can influence gene expression by altering the stability of DNA molecules. Variations in its concentration can lead to different effects on cell survival; low doses may promote healthy cell function while higher doses could induce cytotoxicity.

Data Tables

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Tracer Studies | Understanding reaction mechanisms |

| Chemistry | Internal Standard | Quantification in GC-MS/LC-MS |

| Biology | DNA Repair | Tracking incorporation during replication |

| Medicine | Pharmacokinetics | Studying drug metabolism |

| Industry | Diagnostic Tools | Developing assays for DNA processes |

Wirkmechanismus

The mechanism of action of thymine-d4 involves its incorporation into DNA, where it pairs with adenine through hydrogen bonding. The deuterium labeling allows researchers to track and study the behavior of thymine in various biological processes. Thymine-d4 can form thymine dimers upon exposure to ultraviolet light, which can inhibit DNA replication and cause mutations .

Vergleich Mit ähnlichen Verbindungen

Thymine-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, die es von anderen ähnlichen Verbindungen unterscheidet, wie z. B.:

Thymin: Die nicht-deuterierte Form von Thymin, die häufig in DNA vorkommt.

Uracil: Eine Pyrimidin-Nucleobase, die in RNA vorkommt und in den meisten Fällen Thymin ersetzt.

Cytosin: Eine weitere Pyrimidin-Nucleobase, die sowohl in DNA als auch in RNA vorkommt.

Die Deuteriummarkierung in Thymine-d4 bietet eine verbesserte Stabilität und ermöglicht eine präzise Verfolgung in biochemischen Studien, was es zu einem wertvollen Werkzeug in der Forschung macht .

Biologische Aktivität

Thymine-d4 (methyl-d3,6-d1) is a deuterated form of thymine, a pyrimidine base essential for DNA synthesis and repair. This compound has garnered attention in biochemical research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and implications in various fields, including medicine and molecular biology.

Target of Action

Thymine-d4 primarily targets DNA synthesis and repair enzymes. It plays a crucial role in the formation of complementary base pairs with adenine during DNA replication, which is vital for maintaining genetic integrity.

Mode of Action

The compound interacts with various enzymes involved in nucleotide metabolism, such as thymidine phosphorylase and thymidylate synthase. These interactions facilitate the conversion of thymidine to thymine, which is essential for nucleotide pool balance within cells.

Biochemical Pathways

Thymine-d4 is involved in several key biochemical pathways:

- DNA Synthesis: It is incorporated into DNA strands during replication.

- DNA Repair: It aids in correcting errors that occur during DNA replication.

- Metabolic Pathways: It influences the catabolism of thymidine and the synthesis of deoxythymidine triphosphate (dTTP), which is critical for DNA synthesis .

Cellular Effects

Thymine-d4 influences various cellular processes:

- Gene Expression: By participating in DNA synthesis, it impacts gene expression patterns.

- Cell Signaling: Changes in DNA stability can alter cellular responses to environmental stimuli.

- Cell Viability: At varying concentrations, thymine-d4 can exhibit different effects on cell survival; low doses may promote healthy cell function while high doses can lead to cytotoxicity.

Pharmacokinetics

Thymine-d4 is metabolized similarly to natural thymidine. Its pharmacokinetic profile suggests that it is excreted primarily through the kidneys after undergoing catabolism. The stability of this compound under physiological conditions makes it suitable for various experimental applications.

Research Applications

Thymine-d4 has several important applications in scientific research:

- Tracer Studies: It serves as a tracer in studies investigating DNA synthesis and repair mechanisms. Its deuterated nature allows for precise tracking in metabolic studies.

- Pharmacokinetic Studies: Thymine-d4 is utilized to understand the metabolism and distribution of thymine-related drugs, aiding in drug development and therapeutic interventions.

- Diagnostic Tools: The compound's properties are leveraged in developing diagnostic tools targeting DNA-related processes.

Case Study 1: Thymidine Metabolism and Telomere Length

Recent studies have highlighted the role of thymidine metabolism, including thymine-d4, in regulating telomere length. Supplementation with dT (deoxythymidine) has been shown to drive telomere elongation by stimulating telomerase activity in human cells. This suggests potential therapeutic applications for conditions associated with telomere shortening .

Case Study 2: Cancer Research

Research has indicated that modifications in nucleotide metabolism can affect cancer cell proliferation. Thymine analogs similar to thymine-d4 have been explored for their antiproliferative effects against various cancer cell lines, demonstrating the compound's potential as an anticancer agent .

Data Summary

| Property | Description |

|---|---|

| Molecular Formula | C5H6N2O2 (deuterated) |

| Role in Biochemical Pathways | DNA synthesis and repair |

| Key Enzymes Involved | Thymidine phosphorylase, Thymidylate synthase |

| Pharmacokinetics | Metabolized via catabolism; excreted by kidneys |

| Applications | Tracer studies, pharmacokinetic studies, diagnostics |

Eigenschaften

IUPAC Name |

6-deuterio-5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583886 | |

| Record name | 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156054-85-2 | |

| Record name | 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.